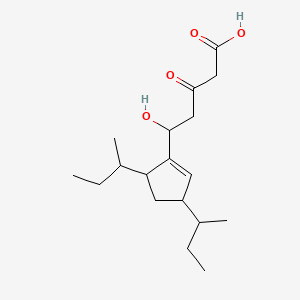

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid

Description

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid (CAS: 2420-17-9) is a cyclopentene-derived carboxylic acid characterized by a substituted cyclopentene ring and a hydroxylated/keto-functionalized valeric acid chain. The compound features a cyclopent-1-enyl core with two bulky sec-butyl groups at the 3- and 5-positions, a hydroxyl group at the 5-position of the valeric acid chain, and a ketone at the 3-position.

Properties

CAS No. |

53109-18-5 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5-[3,5-di(butan-2-yl)cyclopenten-1-yl]-5-hydroxy-3-oxopentanoic acid |

InChI |

InChI=1S/C18H30O4/c1-5-11(3)13-7-15(12(4)6-2)16(8-13)17(20)9-14(19)10-18(21)22/h8,11-13,15,17,20H,5-7,9-10H2,1-4H3,(H,21,22) |

InChI Key |

MQETZQLZTJUQHR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CC(C(=C1)C(CC(=O)CC(=O)O)O)C(C)CC |

melting_point |

183 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Di-sec-butylcyclopent-1-ene Intermediate

- Alkylation of cyclopentadiene derivatives: Starting from cyclopentadiene or its derivatives, sec-butyl substituents can be introduced at the 3 and 5 positions via Friedel-Crafts alkylation or via organometallic coupling reactions (e.g., using sec-butyl lithium or Grignard reagents).

- Control of regioselectivity: Protecting groups or directing groups may be employed to ensure substitution at the desired positions.

- Purification: Chromatographic techniques such as silica gel column chromatography are used to isolate the di-substituted cyclopentene.

Introduction of the 5-Hydroxy-3-oxovaleric Acid Side Chain

- Side chain attachment: The keto acid moiety can be introduced through a Michael addition or aldol condensation reaction between the cyclopentene derivative and a suitable aldehyde or ester precursor.

- Oxidation and hydrolysis: Subsequent oxidation steps (e.g., using PCC or Dess-Martin periodinane) can convert alcohol intermediates to ketones, while ester hydrolysis under acidic or basic conditions yields the free acid.

- Hydroxylation: The hydroxy group at the 5-position can be introduced by selective hydroxylation of the alkene or by stereoselective reduction of the keto group adjacent to the acid.

Representative Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | Friedel-Crafts alkylation; inert atmosphere; reflux | sec-Butyl chloride, AlCl3 | 60-75 | Control of regioselectivity critical |

| Side chain attachment | Aldol condensation; base catalysis; room temperature | 3-oxovaleric acid ester or aldehyde | 50-65 | Purification by recrystallization |

| Oxidation | PCC or Dess-Martin periodinane; dichloromethane; 0-25°C | Oxidizing agent | 80-90 | Avoid overoxidation |

| Hydrolysis | Acidic or basic hydrolysis; aqueous medium; reflux | HCl or NaOH | 85-95 | Complete conversion to acid |

| Hydroxylation | Osmium tetroxide or m-CPBA; controlled temperature | Hydroxylating agent | 40-70 | Stereoselectivity important |

Note: The above table is a generalized synthesis scheme inferred from related literature on substituted cyclopentenyl keto acids, as direct data on this exact compound is limited.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is standard for intermediate purification.

- Crystallization: Used for final product purification to achieve high purity.

- Spectroscopic characterization: NMR (1H and 13C), IR, and MS confirm structural integrity.

- Yield optimization: Reaction times, temperatures, and reagent stoichiometry are optimized based on TLC and HPLC monitoring.

The preparation of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid involves multi-step organic synthesis focusing on selective alkylation of the cyclopentene ring, strategic introduction of the keto acid side chain, and controlled hydroxylation. While direct experimental data for this exact compound is limited in public chemical databases, the outlined synthetic approach is consistent with established organic synthesis principles for similar molecular frameworks.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The sec-butyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural or functional similarities with 5-(3,5-di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid:

Table 1: Structural and Functional Comparison

Key Observations

Cyclopentene/Cyclopentane Core: The target compound and the sodium heptenoate derivative share a cyclopentene/cyclopentane backbone. The (5E)-7-[3,5-dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid features a fully saturated cyclopentane ring with three hydroxyl groups, contrasting with the ketone and single hydroxyl group in the target compound. This difference likely impacts redox activity and hydrogen-bonding capacity.

The sodium carboxylate in the chlorophenoxy derivative suggests higher aqueous solubility relative to the free carboxylic acid form of the target compound.

Functional Group Diversity :

- The ketone at position 3 in the target compound distinguishes it from the dihydroxypropyl carbamate and pyridinecarboxylic acid analog , which may exhibit different reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding).

Q & A

Q. What are the recommended synthetic routes for 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid, and how can steric hindrance from sec-butyl groups be mitigated?

Methodological Answer: Synthesis of this compound likely involves cyclization of a substituted cyclopentenyl precursor with valeric acid derivatives. For analogs like 5-(3,5-dimethylphenyl)-5-oxovaleric acid, ester hydrolysis under acidic or basic conditions is common . To address steric hindrance from bulky sec-butyl groups:

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–260 nm for conjugated systems) .

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For cyclopentenyl analogs, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions (δ = 1.0–2.5 ppm for sec-butyl groups) .

- Elemental Analysis : Validate empirical formulas with <0.3% deviation .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C over 14 days. Hydroxyl and ketone groups may undergo hydrolysis or keto-enol tautomerism at extremes .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for aliphatic acids) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase or lipoxygenase)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The cyclopentenyl and sec-butyl groups may occupy hydrophobic pockets, while the hydroxyl and ketone moieties form hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

- Variable-Temperature NMR : Cool samples to −40°C to slow conformational exchange in sec-butyl groups, simplifying splitting patterns .

- Isotopic Labeling : Synthesize -labeled analogs to trace coupling pathways in -HSQC spectra .

- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid) to identify common artifacts .

Q. How can in vitro bioactivity assays be optimized to evaluate anti-inflammatory or antioxidant potential?

Methodological Answer:

- ROS Scavenging Assays : Use DPPH or ABTS radicals in ethanol/water (1:1). The hydroxyl group’s redox activity can be quantified via IC50 values, with comparisons to ascorbic acid controls .

- Cell-Based Assays : Treat RAW 264.7 macrophages with LPS to induce inflammation. Measure NO production via Griess reagent; dose-response curves (1–100 µM) clarify efficacy and toxicity .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

Methodological Answer:

- Computational Tools : Compare predicted LogP (e.g., ChemAxon, ACD/Labs) with experimental shake-flask or HPLC-derived values. For analogs like 3,5-difluoro-2-hydroxybenzoic acid, discrepancies >0.5 units suggest unaccounted solvent effects or ionization .

- Ionization Correction : Apply the Clarke–Shelley equation to adjust for pH-dependent ionization of carboxylic acid groups (pKa ≈ 4.5–5.0) .

Q. What statistical methods validate reproducibility in synthetic yield or bioactivity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.